2,3-Dibromo-4-phenylnaphthalen-1-ol
Description
2,3-Dibromo-4-phenylnaphthalen-1-ol is a brominated aromatic compound featuring a naphthalene backbone substituted with two bromine atoms at positions 2 and 3, a phenyl group at position 4, and a hydroxyl group at position 1. This compound’s structural complexity arises from the interplay of steric and electronic effects introduced by bromine (electron-withdrawing) and the phenyl group (electron-donating). The compound’s crystallographic properties and reactivity are of interest in materials science and pharmaceutical chemistry, particularly in designing halogen-bonded frameworks or bioactive molecules .
Properties
CAS No. |
77380-07-5 |
|---|---|
Molecular Formula |
C16H10Br2O |
Molecular Weight |
378.06 g/mol |
IUPAC Name |
2,3-dibromo-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H10Br2O/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)15(14)18/h1-9,19H |
InChI Key |
FVRDGTKVRDAAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-phenylnaphthalen-1-ol can be achieved through several methods. One common approach involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. In this method, ortho-alkynylarylketones are used as substrates, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives . The cyclization is typically conducted in the presence of a Brønsted acid or Bi(OTf)3 under heating conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium amide (NaNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthoquinone derivatives, while substitution of bromine atoms can lead to various substituted naphthalenes.
Scientific Research Applications
2,3-Dibromo-4-phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and phenyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Compounds for Comparison
- 1,6-Dibromo-2-naphthol : A dibrominated naphthol with bromine at positions 1 and 4.
- 1,3,6-Tribromo-2-naphthol : A tribrominated derivative with bromine at positions 1, 3, and 5.
- 4,6-Dibromo-3-naphthol : A positional isomer of dibrominated naphthol with bromine at positions 4 and 6.
Structural and Physical Properties
Reactivity and Functional Differences
- Electrophilic Substitution : The hydroxyl group at position 1 in this compound activates the aromatic ring for further substitution, but bromine atoms at 2 and 3 create steric hindrance, directing reactions to positions 5 or 7. In contrast, 1,6-dibromo-2-naphthol undergoes bromination more readily at position 3 due to para-directing effects of the hydroxyl group .
- Steric Effects: The phenyl group at position 4 in the target compound introduces significant steric bulk, reducing solubility in polar solvents compared to non-phenylated analogs like 4,6-dibromo-3-naphthol.
- Halogen Bonding: Bromine atoms in this compound may participate in halogen bonding, a feature less pronounced in tribrominated derivatives due to competing electronic effects.
Crystallographic and Analytical Insights
Crystallographic data for brominated naphthols are often resolved using programs like SHELXL or SHELXS, which are robust for small-molecule refinement . For example, the melting point and structure of 1,6-dibromo-2-naphthol (126–127°C) were confirmed via X-ray diffraction, avoiding misidentification issues historically noted in brominated naphthol literature .
Research Implications and Challenges
- Synthetic Complexity : The phenyl group in this compound complicates regioselective bromination, requiring precise temperature and catalyst control.
- Misidentification Risks : Early studies on dibrominated naphthols (e.g., confusion between 3,6-dibromo-p-naphthol and 4,6-dibromo-3-naphthol) highlight the necessity of modern crystallographic tools .
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